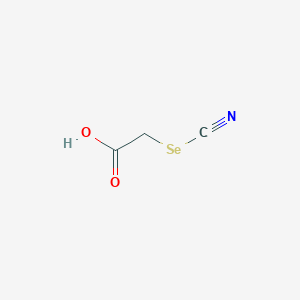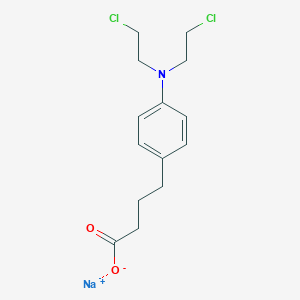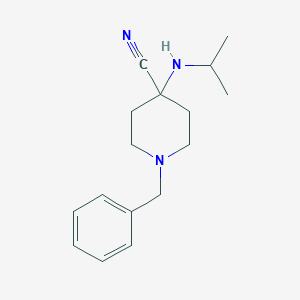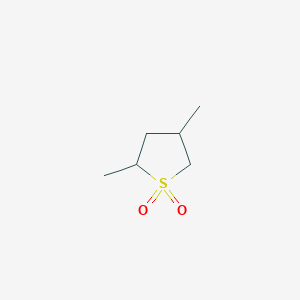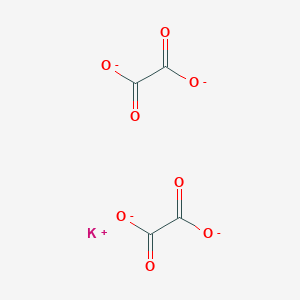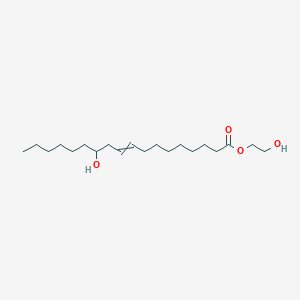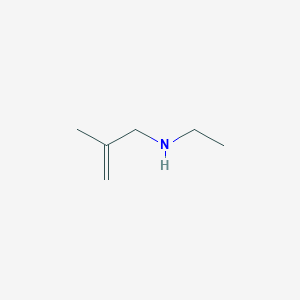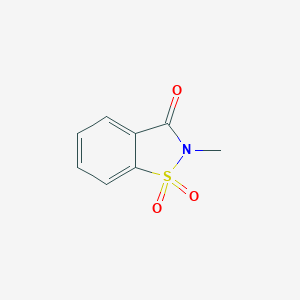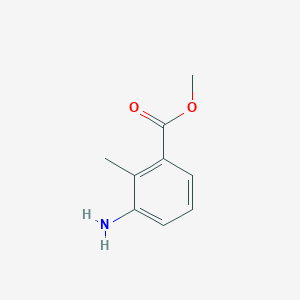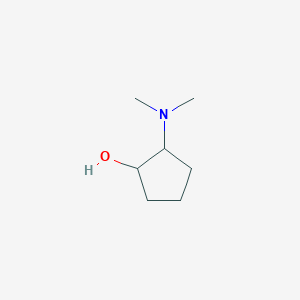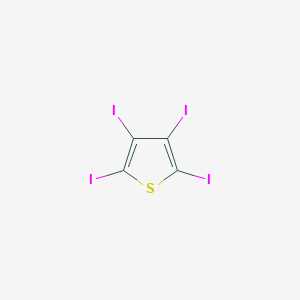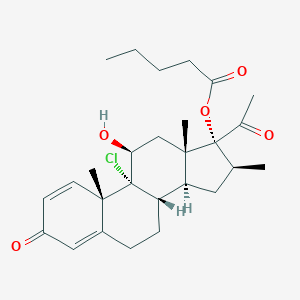
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as Clobetasol propionate, is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. It is commonly used to treat various skin conditions such as eczema, psoriasis, and dermatitis.
Mecanismo De Acción
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate works by binding to glucocorticoid receptors in the cytoplasm of cells. This binding causes a conformational change in the receptor, allowing it to translocate to the nucleus where it binds to DNA and regulates gene expression. This leads to the suppression of inflammatory mediators such as cytokines, chemokines, and prostaglandins.
Efectos Bioquímicos Y Fisiológicos
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been shown to reduce inflammation, itching, and redness associated with various skin conditions. It also reduces the proliferation of keratinocytes, which is a hallmark of psoriasis. In addition, it has been shown to decrease the thickness of the epidermis and increase the turnover of skin cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is a potent corticosteroid with high anti-inflammatory and immunosuppressive activity. This makes it an ideal candidate for lab experiments investigating the effects of corticosteroids on various skin conditions. However, its potency also means that it should be used with caution, as it can have adverse effects on the skin and body if used incorrectly or in excessive amounts.
Direcciones Futuras
There are several future directions for research on 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate. One area of interest is investigating its potential use in combination with other drugs for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. Another area of interest is investigating the effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate on different types of skin conditions, such as acne and rosacea. Finally, there is a need for further research on the long-term effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate use, particularly on the skin and body.
Métodos De Síntesis
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is synthesized by esterification of clobetasol with propionic acid. The synthesis involves the reaction of clobetasol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization and filtration.
Aplicaciones Científicas De Investigación
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various scientific research studies to investigate its effects on different skin conditions. It has also been investigated for its potential use in treating other inflammatory diseases such as asthma and rheumatoid arthritis.
Propiedades
Número CAS |
16154-10-2 |
|---|---|
Nombre del producto |
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate |
Fórmula molecular |
C27H37ClO5 |
Peso molecular |
477 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37ClO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
UTBUEROVEKAUST-VADKKIFPSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)C |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
SMILES canónico |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
Otros números CAS |
16154-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
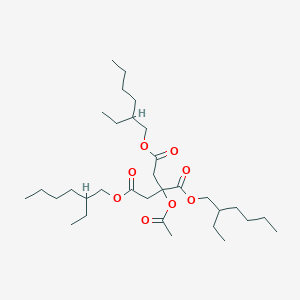
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
